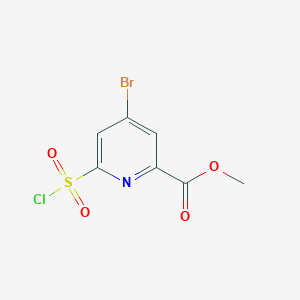
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H5BrClNO4S and a molecular weight of 314.54 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. It is characterized by the presence of bromine, chlorine, and sulfonyl functional groups, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the bromination and chlorosulfonation of pyridine derivatives. One common method starts with 4-bromo-2-methylpyridine, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors designed to handle corrosive reagents like chlorosulfonic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorosulfonyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Oxidation: Oxidative reactions can modify the pyridine ring or the substituents attached to it.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while reduction can produce a hydroxyl or alkyl-substituted product.
科学研究应用
Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate is used in various scientific research applications, including:
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and chlorosulfonyl makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylpyridine: A precursor in the synthesis of Methyl 4-bromo-6-(chlorosulfonyl)pyridine-2-carboxylate.
2-Bromo-6-methylpyridine: Another brominated pyridine derivative used in organic synthesis.
4-Bromo-2-cyanopyridine: A compound with similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to the presence of both bromine and chlorosulfonyl groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H5BrClNO4S |
|---|---|
分子量 |
314.54 g/mol |
IUPAC 名称 |
methyl 4-bromo-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrClNO4S/c1-14-7(11)5-2-4(8)3-6(10-5)15(9,12)13/h2-3H,1H3 |
InChI 键 |
MVVVTWWKURDTBX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















